N-[(3,5-dimethoxyphenyl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
N-[(3,5-Dimethoxyphenyl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound belonging to the class of 1,2,4-oxadiazoles.
Preparation Methods
The synthesis of N-[(3,5-dimethoxyphenyl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the dimethoxyphenyl group: This can be done through various coupling reactions, such as Suzuki-Miyaura coupling, using appropriate boronic acids or esters.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
N-[(3,5-Dimethoxyphenyl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Major products formed from these reactions include various substituted oxadiazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[(3,5-dimethoxyphenyl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets bacterial enzymes and proteins, disrupting their normal function and leading to cell death.
Pathways Involved: The compound affects various biochemical pathways, including those involved in DNA replication, protein synthesis, and cell cycle regulation.
Comparison with Similar Compounds
N-[(3,5-Dimethoxyphenyl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide can be compared with other similar compounds, such as:
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure but differ in their substituents.
Trifluoromethylated Compounds: Compounds with trifluoromethyl groups often exhibit enhanced biological activity and stability.
The uniqueness of this compound lies in its combination of the oxadiazole ring, trifluoromethyl group, and dimethoxyphenyl group, which confer specific properties and activities not found in other compounds .
Properties
Molecular Formula |
C19H16F3N3O4 |
---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C19H16F3N3O4/c1-27-14-7-11(8-15(9-14)28-2)10-23-17(26)18-24-16(25-29-18)12-3-5-13(6-4-12)19(20,21)22/h3-9H,10H2,1-2H3,(H,23,26) |
InChI Key |
ZRRXLBPGPJHDCZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)CNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F)OC |
Origin of Product |
United States |
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